2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a furan ring, a sulfonic acid group, and a methoxyphenyl group linked through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- typically involves the reaction of 2-furansulfonyl chloride with 3-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in the methoxyphenyl moiety can be reduced to an amine.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions include furanones, amines, and substituted sulfonic acid derivatives. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of 2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Furansulfonic acid, 5-[[(4-methoxyphenyl)amino]carbonyl]-: Similar structure but with a different position of the methoxy group.
2-Furansulfonic acid, 5-[[(3-chlorophenyl)amino]carbonyl]-: Similar structure but with a chlorine substituent instead of a methoxy group.
Uniqueness
2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
779327-19-4 |
---|---|
Molecular Formula |
C12H11NO6S |
Molecular Weight |
297.29 g/mol |
IUPAC Name |
5-[(3-methoxyphenyl)carbamoyl]furan-2-sulfonic acid |
InChI |
InChI=1S/C12H11NO6S/c1-18-9-4-2-3-8(7-9)13-12(14)10-5-6-11(19-10)20(15,16)17/h2-7H,1H3,(H,13,14)(H,15,16,17) |
InChI Key |
JVVHUIQQSHMNKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.